Brutieridin

Description

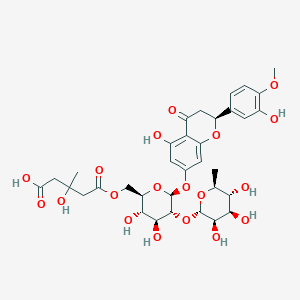

Structure

2D Structure

Propriétés

Numéro CAS |

1162664-57-4 |

|---|---|

Formule moléculaire |

C34H42O19 |

Poids moléculaire |

754.7 g/mol |

Nom IUPAC |

5-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[[(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid |

InChI |

InChI=1S/C34H42O19/c1-13-26(41)28(43)30(45)32(49-13)53-31-29(44)27(42)22(12-48-24(40)11-34(2,46)10-23(38)39)52-33(31)50-15-7-17(36)25-18(37)9-20(51-21(25)8-15)14-4-5-19(47-3)16(35)6-14/h4-8,13,20,22,26-33,35-36,41-46H,9-12H2,1-3H3,(H,38,39)/t13-,20-,22+,26-,27+,28+,29-,30+,31+,32-,33+,34?/m0/s1 |

Clé InChI |

SHCWOSSXLGIQEQ-CZFUJNBSSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

The Discovery and Isolation of Brutieridin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brutieridin, a flavanone (B1672756) glycoside unique to the bergamot orange (Citrus bergamia), has garnered significant scientific interest for its potential cholesterol-lowering properties.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification, summarizes key quantitative data, and visualizes the established workflows and its proposed biological mechanism of action. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Source

This compound was first isolated and identified from the fruits of bergamot (Citrus bergamia), a citrus fruit primarily cultivated in the Calabrian region of Southern Italy.[2][3][4][5] The discovery was part of research into the statin-like principles of bergamot, which led to the identification of two specific 3-hydroxy-3-methylglutaryl (HMG) flavonoid glycosides: this compound and Melitidin.[2][3][5] The name "this compound" is derived from "Brutium," the ancient name for the Calabria region.[6]

These compounds are of particular interest due to the structural similarity of their HMG moiety to the substrate of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[7] this compound is found in the juice and albedo (the white tissue between the peel and the pulp) of the bergamot fruit.[6][8]

Chemical Structure and Properties

This compound is a flavanone-O-glycoside. Its chemical structure consists of a hesperetin (B1673127) aglycone linked to a neohesperidoside sugar moiety, which is further esterified with a 3-hydroxy-3-methylglutaryl group.[2][3] The structures of this compound and the related compound Melitidin were determined using spectroscopic and chemical methods.[2][3]

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 5-[[(2R,3S,4S,5R,6S)-3,4-Dihydroxy-6-[[(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid[1] |

| Chemical Formula | C₃₄H₄₂O₁₉[1] |

| Molar Mass | 754.691 g·mol⁻¹[1] |

| CAS Number | 1162664-57-4[1] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from bergamot fruit extract (BFE) is typically achieved through chromatographic techniques. A detailed semi-preparative high-performance liquid chromatography (HPLC) method has been described for this purpose.[7]

Preparation of Bergamot Fruit Extract (BFE)

While the specific initial extraction from the fruit is a standard process for obtaining polyphenolic fractions, a common approach involves extraction with a hydroalcoholic solvent followed by concentration to yield a dried extract.[8] This dried BFE serves as the starting material for chromatographic separation.

Semi-Preparative HPLC Protocol

This protocol outlines the separation of this compound and Melitidin from a concentrated BFE solution.[7]

-

Instrumentation: A semi-preparative chromatography system (e.g., Buchi Corporation, Pure Chromatography System) is utilized.[7]

-

Sample Preparation: Dried Bergamot Fruit Extract (BFE) is dissolved in a suitable solvent to a concentration of 50 mg/mL.[7]

-

Chromatographic Column: A Discovery® C18 column (25 cm × 21.2 mm, 5 μm particle size) is employed for the separation.[7]

-

Mobile Phases:

-

Gradient Elution: A specific gradient is applied to effectively separate the target compounds.[7]

-

0 min: 77% A

-

30 min: 70% A

-

35 min: 70% A

-

40 min: 77% A

-

-

Flow Rate: The mobile phase is delivered at a flow rate of 14 mL/min.[7]

-

Fraction Collection: Peaks corresponding to this compound are collected for further analysis and characterization.

Caption: Workflow for the isolation and purification of this compound.

Structural Elucidation and Characterization

The definitive structure of this compound was elucidated using a combination of spectroscopic and chemical methods.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR, along with 2D NMR techniques (like COSY, HSQC, and HMBC), are essential for determining the precise connectivity of atoms within the molecule. This includes identifying the flavanone core, the sugar moieties, and the HMG group, as well as establishing their linkage points.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, which is used to determine the elemental composition and confirm the molecular formula of this compound.[9] Tandem MS (MS/MS) experiments help in fragmenting the molecule to further confirm the structural components and their sequence.[9]

-

UV Spectroscopy: The UV spectrum of this compound would show characteristic absorption maxima for a flavanone structure, providing initial evidence of its chemical class.[3]

Quantitative Data

The concentration of this compound can vary based on the specific cultivar of bergamot and the extraction method used.

Table 2: Reported Concentrations of this compound in Bergamot Products

| Source Material | Analytical Method | Concentration / Amount | Reference |

| Cold-Pressed Bergamot Juice | UPLC-MS/MS, NMR | 45–68 mg/L | [8] |

| Hydroalcoholic Peel Extract | HPLC-PDA-MS | ~0.12–0.18% of dry extract weight | [8] |

| Bergamot Albedo (Fantastico cv) | Not Specified | 27.33% of identified compounds | [6] |

Proposed Biological Mechanism of Action

Initially, this compound was hypothesized to act as a direct inhibitor of HMG-CoA reductase (HMGCR), the enzyme targeted by statin drugs, due to its structural similarity to the enzyme's natural substrate.[7][10] However, subsequent in vitro studies on HepG2 liver cells showed that bergamot fruit extract (BFE) and its principal components, including this compound, did not directly inhibit HMGCR activity.[7]

Instead, current research suggests a multi-faceted mechanism for the cholesterol-lowering effects of bergamot components:

-

Downregulation of HMGCR Expression: BFE and neohesperidin (B1678168) (another flavonoid in bergamot) were found to decrease the levels of HMGCR protein in HepG2 cells, suggesting an effect on the enzyme's expression rather than direct inhibition.[7]

-

Inhibition of Cholesterol Absorption: In Caco-2 intestinal cells, this compound was shown to significantly reduce cholesterol uptake.[7] This effect is linked to a decrease in the levels of Niemann-Pick C1 Like 1 (NPC1L1), a critical transporter for cholesterol absorption in the intestine.[7]

Caption: Proposed dual mechanism for cholesterol reduction by bergamot components.

Conclusion

The discovery of this compound in Citrus bergamia has unveiled a novel class of natural compounds with significant potential for cardiovascular health.[10] The isolation protocols, primarily based on semi-preparative HPLC, allow for the procurement of pure this compound for further pharmacological investigation. While the initial "statin-like" hypothesis of direct HMGCR inhibition has been refined, the current understanding points towards a more complex mechanism involving the downregulation of HMGCR expression and the inhibition of intestinal cholesterol absorption. This detailed technical guide provides the necessary foundational knowledge for scientists aiming to explore the full therapeutic potential of this unique flavonoid.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Statin-like principles of bergamot fruit (Citrus bergamia): isolation of 3-hydroxymethylglutaryl flavonoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mygenefood.com [mygenefood.com]

- 5. Statin-like Principles of Bergamot Fruit (Citrus bergamia): Isolation of 3-Hydroxymethylglutaryl Flavonoid Glycosides [iris.unical.it]

- 6. researchgate.net [researchgate.net]

- 7. Defining the Cholesterol Lowering Mechanism of Bergamot (Citrus bergamia) Extract in HepG2 and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy this compound | 1162664-57-4 [smolecule.com]

- 9. Structural Characterization of Peripolin and Study of Antioxidant Activity of HMG Flavonoids from Bergamot Fruit [mdpi.com]

- 10. caringsunshine.com [caringsunshine.com]

Brutieridin's Multifaceted Mechanism of Action in Cholesterol Synthesis: A Technical Guide

For Immediate Release

A comprehensive analysis of the flavonoid brutieridin, a key bioactive compound in bergamot, reveals a multi-pronged mechanism of action against cholesterol synthesis that extends beyond the initial hypothesis of direct HMG-CoA reductase inhibition. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the intricate pathways modulated by this compound and its associated polyphenols.

Recent scientific investigations have elucidated that the cholesterol-lowering effects of this compound, a flavanone (B1672756) glycoside found in Citrus bergamia, are not attributable to a single mode of action but rather a coordinated regulation of multiple key targets in cholesterol homeostasis. While this compound and the related compound melitidin (B12368738) possess a structural moiety similar to the substrate of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis, compelling evidence suggests an indirect and more complex regulatory role.[1][2][3] This document synthesizes the current understanding, presenting quantitative data, detailed experimental methodologies, and visual pathways to illuminate this compound's mechanism of action.

Core Mechanisms of Action

This compound's influence on cholesterol synthesis is primarily understood through three interconnected mechanisms:

-

Activation of AMP-Activated Protein Kinase (AMPK): In hepatic cells, bergamot fruit extract (BFE) and its constituent neohesperidin (B1678168) have been shown to increase the phosphorylation of AMPK.[4] Activated AMPK acts as a metabolic master switch, and in the context of cholesterol synthesis, it phosphorylates and inactivates HMG-CoA reductase, leading to a downstream reduction in cholesterol production. This provides a crucial link between this compound-containing extracts and the observed decrease in HMGCR protein levels, a mechanism distinct from the direct competitive inhibition characteristic of statins.[4]

-

Downregulation of HMG-CoA Reductase Protein Expression: Contrary to the long-held hypothesis, in vitro studies have demonstrated that BFE and its components, including this compound, do not directly inhibit the enzymatic activity of HMG-CoA reductase.[4] Instead, treatment of HepG2 liver cells with BFE and neohesperidin resulted in a significant decrease in the total protein levels of HMGCR.[4] This suggests that the cholesterol-lowering effect is mediated at the level of gene expression or protein stability, a process likely initiated by the activation of AMPK.

-

Inhibition of Intestinal Cholesterol Absorption: In the intestinal Caco-2 cell line, this compound has been shown to play a direct role in reducing the uptake of cholesterol. This is achieved by decreasing the protein expression of Niemann-Pick C1-Like 1 (NPC1L1), a critical transporter for intestinal cholesterol absorption.[4] By inhibiting this transporter, this compound effectively reduces the amount of dietary and biliary cholesterol that enters the bloodstream.

Ancillary Mechanisms of Bergamot Polyphenols

While this compound is a key player, the synergistic action of other polyphenols in bergamot extracts contributes to the overall cholesterol-lowering effect.

-

Modulation of PCSK9 Expression: Bergamot peel extract has been observed to reduce the expression of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) in HuH7 cells.[5] PCSK9 promotes the degradation of the LDL receptor (LDLR), so its inhibition leads to a higher number of LDLRs on the cell surface, enhancing the clearance of LDL cholesterol from the circulation. However, it is noteworthy that isolated this compound did not significantly affect PCSK9 levels, indicating that other compounds within the extract are responsible for this effect.[5]

-

Regulation of SREBP Transcription Factors: Sterol Regulatory Element-Binding Proteins (SREBPs) are master regulators of lipid homeostasis. While the direct impact of this compound on the cleavage and nuclear translocation of SREBP-2 (the primary regulator of cholesterol synthesis) is still under investigation, studies have shown that bergamot extracts can modulate the mRNA expression of SREBP-1c, which is more closely associated with fatty acid synthesis.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound and bergamot fruit extract.

Table 1: Effect of this compound and Bergamot Fruit Extract on HMG-CoA Reductase

| Compound/Extract | Cell Line | Parameter Measured | Result | Citation |

| Bergamot Fruit Extract (BFE) & this compound | - | HMGCR Enzymatic Activity | Negligible change | [4] |

| BFE (100 µg/mL) | HepG2 | HMGCR Protein Expression | ↓ 40.2% | [4] |

| Neohesperidin (100 µM) | HepG2 | HMGCR Protein Expression | ↓ 49.6% | [4] |

Table 2: Effect of this compound and Bergamot Fruit Extract on AMPK Activation and Cholesterol Absorption

| Compound/Extract | Cell Line | Parameter Measured | Result | Citation |

| BFE (100 µg/mL) | HepG2 | pAMPK/AMPK Ratio | Increased | [4] |

| Neohesperidin (100 µM) | HepG2 | pAMPK/AMPK Ratio | Increased | [4] |

| This compound (100 µM) | Caco-2 | NPC1L1 Protein Expression | ↓ ~50% | [4] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions, the following diagrams have been generated using the DOT language.

Caption: this compound's dual mechanism in hepatic and intestinal cells.

Caption: Western blot workflow for AMPK activation analysis.

Experimental Protocols

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.4), 120 mM KCl, 1 mM EDTA, and 5 mM DTT. Pre-warm to 37°C.[8]

-

NADPH Solution: Prepare a stock solution in the assay buffer. The final concentration in the reaction should be around 400 µM.[8]

-

HMG-CoA Substrate Solution: Prepare a stock solution in the assay buffer. The final concentration in the reaction should be around 400 µM.[8]

-

HMG-CoA Reductase Enzyme: Reconstitute the purified enzyme in the assay buffer and keep on ice.[9]

-

Test Compound (this compound/BFE): Dissolve in a suitable solvent (e.g., DMSO) to the desired stock concentration.

-

-

Assay Procedure (96-well plate format):

-

To appropriate wells, add the assay buffer, the test compound (or solvent control), and the HMG-CoA reductase enzyme.[9]

-

Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the HMG-CoA substrate and NADPH solution.

-

Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C, taking readings every 1-2 minutes for 10-20 minutes.[9]

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in A340 per minute) from the linear portion of the curve.

-

The percentage of inhibition is calculated as: [1 - (Rate of test compound / Rate of solvent control)] * 100.

-

Western Blot for AMPK Activation and Protein Expression

This protocol is used to determine the phosphorylation status of AMPK and the total protein levels of HMGCR and NPC1L1.

-

Cell Culture and Treatment:

-

Culture HepG2 or Caco-2 cells to 70-80% confluency.[10]

-

Treat cells with various concentrations of this compound or BFE for a specified time (e.g., 24 hours).

-

-

Protein Extraction:

-

Electrophoresis and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE (e.g., 10% acrylamide (B121943) gel).[10]

-

Transfer the separated proteins to a PVDF membrane.[11]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[10]

-

Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for phospho-AMPK (Thr172), total AMPK, HMGCR, NPC1L1, and a loading control (e.g., β-actin or GAPDH).[11]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software. For AMPK activation, calculate the ratio of phospho-AMPK to total AMPK. For protein expression, normalize the target protein signal to the loading control.

-

Cholesterol Uptake Assay in Caco-2 Cells

This assay measures the ability of this compound to inhibit the uptake of cholesterol in an in vitro model of the intestinal barrier.

-

Cell Culture:

-

Seed Caco-2 cells on permeable supports (e.g., Transwell inserts) and culture for 21 days to allow for differentiation into a polarized monolayer.[12]

-

-

Micelle Preparation:

-

Prepare micelles containing bile salts (e.g., sodium taurocholate), phospholipids, and radiolabeled cholesterol (e.g., [3H]-cholesterol) or fluorescently labeled cholesterol.

-

-

Uptake Experiment:

-

Pre-treat the apical side of the Caco-2 monolayer with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Remove the treatment medium and add the cholesterol-containing micelles to the apical chamber.

-

Incubate for a defined period (e.g., 2-4 hours) at 37°C.

-

-

Quantification:

-

Wash the cells extensively with ice-cold PBS to remove surface-bound micelles.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.

-

Normalize the cholesterol uptake to the total protein content of the cell lysate.

-

Conclusion

The mechanism of action of this compound in cholesterol synthesis is a sophisticated process involving the modulation of key regulatory proteins rather than direct enzyme inhibition. The activation of AMPK, subsequent downregulation of HMGCR protein expression, and the inhibition of intestinal cholesterol absorption via NPC1L1 represent the core pathways. Further research into the effects of this compound and other bergamot polyphenols on the SREBP signaling cascade will provide a more complete picture of their cholesterol-lowering potential. This in-depth understanding is critical for the development of novel nutraceuticals and therapeutic agents for the management of hypercholesterolemia.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. caringsunshine.com [caringsunshine.com]

- 4. Defining the Cholesterol Lowering Mechanism of Bergamot (Citrus bergamia) Extract in HepG2 and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.unipd.it [research.unipd.it]

- 6. Bergamot Polyphenol Extract Reduces Hepatocyte Neutral Fat by Increasing Beta-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Defining the Cholesterol Lowering Mechanism of Bergamot (Citrus bergamia) Extract in HepG2 and Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Application of Caco-2 Cell Line in Herb-Drug Interaction Studies: Current Approaches and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties and Structure of Brutieridin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brutieridin is a flavanone (B1672756) glycoside naturally occurring in the fruit of the bergamot plant (Citrus bergamia), which is primarily cultivated in Southern Italy.[1] This compound has garnered significant research interest due to its potential health benefits, particularly its statin-like cholesterol-lowering effects.[2][3] this compound's unique chemical structure, featuring two glycosidic bonds and multiple chiral centers, contributes to its biological activity.[1][2] This guide provides a comprehensive overview of the biochemical properties, structure, and mechanism of action of this compound, along with relevant experimental protocols and pathway diagrams.

Biochemical Properties and Structure

This compound is characterized by a 3-hydroxy-3-methylglutaryl (HMG) moiety attached to a flavanone glycoside backbone, a structural feature that is key to its biological activity.[4] This unique hybrid structure gives it both statin-like properties and the antioxidant benefits typical of flavonoids.[1]

Chemical Structure

-

IUPAC Name: 5-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[[(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid[2][3][5]

-

Canonical SMILES: C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--C--INVALID-LINK--C5=CC(=C(C=C5)OC)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)O">C@@HO[2][3]

-

InChI Key: SHCWOSSXLGIQEQ-CZFUJNBSSA-N[6]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 754.7 g/mol | [2][5] |

| Molar Mass | 754.691 g·mol⁻¹ | [3] |

| Monoisotopic Mass | 754.23202911 Da | [5] |

| CAS Number | 1162664-57-4 | [2][3][5] |

| PubChem CID | 45279710 | [3][5][6] |

| XLogP3-AA | -1.5 | [5] |

| Hydrogen Bond Donor Count | 12 | [5] |

| Hydrogen Bond Acceptor Count | 19 | [5] |

| Rotatable Bond Count | 13 | [5] |

| Exact Mass | 754.23202911 Da | [5] |

| Topological Polar Surface Area | 298 Ų | [5] |

| Heavy Atom Count | 53 | [5] |

| Complexity | 1270 | [5] |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action involves the modulation of cholesterol metabolism, exhibiting statin-like properties.[1][3] It also influences other significant signaling pathways implicated in cancer and inflammation.

Cholesterol Metabolism

This compound's structural similarity to HMG-CoA allows it to act as a competitive inhibitor of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] This inhibition reduces the synthesis of mevalonate, a precursor to cholesterol.[1] Unlike some statins, this compound may also downregulate the expression of HMGCR in hepatic cells.[1] Furthermore, it has been shown to reduce cholesterol uptake in Caco-2 cells, potentially by decreasing the levels of the Niemann-Pick C1 Like 1 (NPC1L1) cholesterol transporter.[1][7] this compound also works in concert with other bergamot polyphenols to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis that influences lipid and glucose metabolism.[1]

References

- 1. This compound | 1162664-57-4 | Benchchem [benchchem.com]

- 2. Buy this compound | 1162664-57-4 [smolecule.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C34H42O19 | CID 45279710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikidata [wikidata.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In Vitro Statin-Like Activity of Brutieridin: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The majority of in vitro and in vivo studies on the statin-like effects of compounds from Bergamot (Citrus bergamia) have been conducted using a Bergamot Polyphenolic Fraction (BPF), which contains a variety of flavonoids, including Brutieridin and Melitidin. Research on isolated this compound is limited. This guide synthesizes the available information on this compound and proposes experimental protocols based on established methodologies for assessing statin-like activity.

Introduction

This compound is a flavanone (B1672756) glycoside predominantly found in the juice of the bergamot orange (Citrus bergamia)[1]. It has garnered significant scientific interest due to its potential cholesterol-lowering effects, exhibiting a mechanism of action analogous to that of statin drugs[2]. The primary proposed mechanism for this statin-like activity is the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway[[“]]. Furthermore, emerging evidence suggests that compounds within bergamot extracts may also influence other key players in cholesterol homeostasis, such as PCSK9 and SREBP-2.

This technical guide provides an in-depth overview of the in vitro statin-like activity of this compound, presenting available data, detailing relevant experimental protocols, and visualizing the key signaling pathways.

Core Mechanism of Action: HMG-CoA Reductase Inhibition

This compound's structural similarity to HMG-CoA is believed to be the basis for its inhibitory effect on HMG-CoA reductase[[“]]. Molecular docking studies have suggested that this compound may exhibit a strong binding affinity to the active site of HMG-CoA reductase, potentially greater than that of some conventional statins like atorvastatin[4]. However, it is crucial to note that these are computational predictions and require experimental validation.

Quantitative Data on HMG-CoA Reductase Inhibition

To date, specific IC50 values for the inhibition of HMG-CoA reductase by isolated this compound are not widely reported in peer-reviewed literature. The majority of quantitative data pertains to the effects of Bergamot Polyphenolic Fraction (BPF).

| Compound/Extract | Assay Type | Key Findings | Reference |

| This compound | In Silico Molecular Docking | Predicted better binding affinity to HMG-CoA reductase than atorvastatin. | [4] |

| Bergamot Extract | Cell-based assays | Reduction in HMG-CoA reductase activity. | [[“]] |

Experimental Protocol: In Vitro HMG-CoA Reductase Inhibition Assay

The following protocol is a generalized methodology for assessing the direct inhibitory effect of a compound on HMG-CoA reductase activity, based on commercially available assay kits[5][6][7].

Objective: To determine the IC50 value of this compound for the inhibition of HMG-CoA reductase.

Materials:

-

Recombinant human HMG-CoA reductase

-

HMG-CoA substrate

-

NADPH

-

Assay Buffer (e.g., potassium phosphate (B84403) buffer)

-

This compound (isolated and purified)

-

Positive control (e.g., Pravastatin)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO). Prepare working solutions of HMG-CoA reductase, HMG-CoA, and NADPH in assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, NADPH, and varying concentrations of this compound or the positive control. Include a no-inhibitor control and a no-enzyme control.

-

Enzyme Addition: Initiate the reaction by adding HMG-CoA reductase to each well.

-

Substrate Addition: Start the enzymatic reaction by adding the HMG-CoA substrate.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every minute for a set period (e.g., 10-20 minutes) at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the rate of NADPH consumption for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Modulation of PCSK9 Expression

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of LDL cholesterol levels by promoting the degradation of the LDL receptor (LDLR). Inhibition of PCSK9 leads to increased LDLR recycling and enhanced clearance of LDL cholesterol from circulation. Some natural compounds have been shown to decrease PCSK9 expression[8]. While direct evidence for this compound is scarce, studies on other natural compounds in HepG2 cells provide a framework for investigation.

Quantitative Data on PCSK9 Modulation

Currently, there is no specific quantitative data available on the effect of isolated this compound on PCSK9 expression or activity.

Experimental Protocol: PCSK9 Expression in HepG2 Cells

This protocol describes a method to assess the effect of this compound on PCSK9 expression in a human hepatocyte cell line[8][9].

Objective: To determine if this compound modulates the expression of PCSK9 at the mRNA and protein level in HepG2 cells.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Positive control (e.g., Berberine)

-

RNA extraction kit

-

qRT-PCR reagents and primers for PCSK9 and a housekeeping gene (e.g., GAPDH)

-

Lysis buffer for protein extraction

-

Antibodies for PCSK9 and a loading control (e.g., β-actin) for Western blotting

-

ELISA kit for secreted PCSK9

Procedure:

-

Cell Culture and Treatment: Culture HepG2 cells to a desired confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).

-

RNA Extraction and qRT-PCR: Extract total RNA from the cells and perform quantitative real-time PCR to measure the relative mRNA expression of PCSK9.

-

Protein Extraction and Western Blotting: Lyse the cells to extract total protein. Perform Western blotting to detect the intracellular levels of PCSK9 protein.

-

ELISA for Secreted PCSK9: Collect the cell culture medium and use an ELISA kit to quantify the amount of secreted PCSK9.

-

Data Analysis: Normalize PCSK9 mRNA and protein levels to the respective controls.

Regulation of SREBP-2 Signaling Pathway

Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is a master transcriptional regulator of cholesterol biosynthesis and uptake[10]. When cellular sterol levels are low, SREBP-2 is activated and translocates to the nucleus to induce the expression of genes involved in cholesterol synthesis, including HMG-CoA reductase and the LDL receptor[11]. Statins, by inhibiting cholesterol synthesis, lead to the activation of SREBP-2 as a compensatory mechanism. Investigating the effect of this compound on SREBP-2 activation is crucial to understanding its full mechanism of action.

Visualizing the Cholesterol Biosynthesis and Regulatory Pathway

Caption: Cholesterol biosynthesis and its regulation by SREBP-2.

Experimental Protocol: SREBP-2 Activation Assay

This protocol outlines a method to assess the activation of SREBP-2 in response to this compound treatment.

Objective: To determine if this compound treatment leads to the activation and nuclear translocation of SREBP-2.

Materials:

-

HepG2 cells

-

Cell culture medium

-

This compound

-

Positive control (e.g., Simvastatin)

-

Nuclear and cytoplasmic extraction kit

-

Antibodies for SREBP-2 (for both precursor and cleaved forms) and markers for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., α-tubulin) fractions for Western blotting.

Procedure:

-

Cell Culture and Treatment: Culture HepG2 cells and treat with this compound and a positive control for an appropriate duration.

-

Subcellular Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

-

Western Blotting: Perform Western blotting on both the cytoplasmic and nuclear fractions. Probe the blots with antibodies against SREBP-2 to detect the precursor form in the cytoplasm and the cleaved, active form in the nucleus. Use Lamin B1 and α-tubulin as markers for the purity of the nuclear and cytoplasmic fractions, respectively.

-

Data Analysis: Quantify the band intensities to determine the relative amount of nuclear SREBP-2 compared to the total SREBP-2.

Inhibition of Intestinal Cholesterol Absorption

Beyond inhibiting cholesterol synthesis in the liver, some compounds can reduce cholesterol levels by inhibiting its absorption in the intestine. The Caco-2 cell line is a well-established in vitro model for the intestinal barrier and is used to study cholesterol uptake[12][13][14].

Experimental Protocol: Cholesterol Uptake in Caco-2 Cells

This protocol is a generalized method for assessing the effect of a compound on cholesterol uptake in an intestinal cell model[15][16].

Objective: To evaluate the potential of this compound to inhibit cholesterol uptake in Caco-2 cells.

Materials:

-

Caco-2 cells

-

Cell culture medium

-

Transwell inserts

-

This compound

-

Positive control (e.g., Ezetimibe)

-

Micellar solution containing radiolabeled cholesterol (e.g., [3H]-cholesterol) and bile salts.

-

Scintillation counter

Procedure:

-

Cell Culture: Seed Caco-2 cells on Transwell inserts and culture them for approximately 21 days to allow for differentiation into a polarized monolayer.

-

Treatment: Treat the differentiated Caco-2 cells with various concentrations of this compound for a specified period.

-

Cholesterol Uptake: Add the micellar solution containing radiolabeled cholesterol to the apical side of the Transwell inserts.

-

Measurement: After incubation, wash the cells to remove excess radiolabeled cholesterol. Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the total protein content in each well. Calculate the percentage of cholesterol uptake inhibition for each concentration of this compound.

Visualizing the Experimental Workflow for Cholesterol Uptake

Caption: Workflow for in vitro cholesterol uptake assay.

Summary and Future Directions

This compound, a flavonoid from bergamot, shows significant promise as a natural statin-like compound. The primary proposed mechanism is the direct inhibition of HMG-CoA reductase. However, the current body of scientific literature lacks extensive quantitative data from in vitro studies using isolated this compound. Most of the evidence is derived from studies on complex bergamot extracts or from in silico models.

Future research should focus on:

-

Determining the IC50 value of isolated this compound for HMG-CoA reductase inhibition.

-

Quantifying the effects of isolated this compound on PCSK9 expression and secretion in relevant cell models like HepG2.

-

Elucidating the precise impact of this compound on the SREBP-2 signaling pathway.

-

Validating the inhibitory effect of isolated this compound on intestinal cholesterol uptake using Caco-2 cell models.

A more comprehensive understanding of the in vitro activity of purified this compound is essential for its potential development as a nutraceutical or therapeutic agent for managing hypercholesterolemia.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. caringsunshine.com [caringsunshine.com]

- 3. consensus.app [consensus.app]

- 4. The Evaluation of Citrus bergamia Phytochemicals as Potential Cholesterol-Lowering Agents against HMG-CoA Reductase: An In Silico Molecular Docking Study [mdpi.com]

- 5. assaygenie.com [assaygenie.com]

- 6. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]

- 7. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]

- 8. Berberine decreases PCSK9 expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. air.unimi.it [air.unimi.it]

- 10. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Using Caco-2 Cells to Study Lipid Transport by the Intestine - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of Brutieridin in Hepatic Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The majority of the current research has been conducted on Bergamot Polyphenolic Fraction (BPF), a mixture of flavonoids including Brutieridin. The direct effects of isolated this compound have not been conclusively established. Therefore, this document synthesizes the available data on BPF as a proxy to infer the potential cellular targets and mechanisms of this compound in hepatic cells. Further research using isolated this compound is necessary to confirm these findings.

Executive Summary

This compound, a flavanone (B1672756) glycoside found in bergamot, has garnered attention for its potential lipid-lowering and vasoprotective effects.[1] In hepatic cells, the primary hypothesized cellular target is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase , the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] This suggests a statin-like mechanism of action. Additionally, studies involving bergamot extracts rich in this compound indicate broader effects on hepatic lipid metabolism, including the reduction of hepatic fat accumulation, improvement of liver enzyme levels, and amelioration of oxidative stress and inflammation.[3] The proposed mechanisms for these effects involve the modulation of cholesterol and triglyceride metabolism and an increase in fatty acid beta-oxidation.[3][4] This technical guide provides an in-depth overview of the current understanding of this compound's interaction with hepatic cells, focusing on its potential cellular targets, signaling pathways, and the experimental methodologies used to elucidate these effects.

Hypothesized Cellular Targets and Mechanisms of Action

Based on studies utilizing Bergamot Polyphenolic Fraction (BPF), the following are the key hypothesized cellular targets and mechanisms of this compound in hepatic cells:

| Cellular Target/Process | Proposed Effect of this compound (via BPF) | Potential Downstream Consequences | Supporting Evidence |

| HMG-CoA Reductase | Inhibition | Reduction in cholesterol synthesis | Statin-like activity observed in preclinical and some clinical studies with BPF.[1][2] |

| Lipid Metabolism | Reduction of hepatic fat accumulation | Amelioration of non-alcoholic fatty liver disease (NAFLD) | Preclinical animal models show reduced hepatic triglycerides with BPF supplementation.[3][4] |

| Fatty Acid Beta-Oxidation | Increase | Reduction in intracellular neutral lipids | Studies in human hepatocyte spheroids demonstrated increased beta-oxidation with BPF treatment.[4] |

| Oxidative Stress & Inflammation | Amelioration | Reduction in liver damage and inflammation | Preclinical studies with BPF indicate antioxidant and anti-inflammatory effects in the liver.[3] |

| Liver Enzymes | Improvement in elevated levels | Indication of reduced liver damage | Observed in preclinical models of fatty liver disease treated with BPF.[3] |

Signaling Pathways

The primary signaling pathway implicated for this compound's action in hepatic cells is the cholesterol biosynthesis pathway , through the inhibition of HMG-CoA reductase. The broader effects of BPF on lipid metabolism suggest the involvement of pathways regulating fatty acid synthesis and oxidation.

Hypothesized Statin-Like Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism by which this compound may inhibit cholesterol synthesis in hepatocytes.

References

The Structural Elucidation of Brutieridin: An In-depth Technical Guide Utilizing NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brutieridin, a flavanone (B1672756) glycoside predominantly found in bergamot (Citrus bergamia), has garnered significant scientific interest due to its potential lipid-lowering properties.[1] The structural determination of this complex natural product is crucial for understanding its bioactivity and for the development of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural elucidation of such molecules. This technical guide provides a comprehensive overview of the NMR-based methodologies employed in the characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its relevant biological pathways.

Structural Determination via NMR Spectroscopy

The definitive structure of this compound was established through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.[2][3] These techniques provide detailed information about the chemical environment of each proton and carbon atom, as well as their connectivity within the molecule.

Quantitative NMR Data

The 1H and 13C NMR spectral data are fundamental for the structural assignment of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz). This data provides insights into the electronic environment and spatial relationships of the nuclei.

Table 1: 1H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 5.45 | dd | 12.5, 3.0 |

| H-3a | 2.78 | dd | 17.0, 3.0 |

| H-3b | 3.10 | dd | 17.0, 12.5 |

| H-6 | 6.15 | d | 2.0 |

| H-8 | 6.12 | d | 2.0 |

| H-2' | 6.90 | d | 2.0 |

| H-5' | 6.88 | d | 8.0 |

| H-6' | 6.85 | dd | 8.0, 2.0 |

| OCH3-3' | 3.85 | s | - |

| H-1'' (Rha) | 5.02 | d | 1.5 |

| H-1''' (Glc) | 4.60 | d | 7.5 |

| H-2'''' | 2.55 | d | 15.0 |

| H-2'''' | 2.70 | d | 15.0 |

| CH3-3'''' | 1.45 | s | - |

Data sourced from Di Donna et al. (2009) and interpreted from similar flavonoid glycoside data.

Table 2: 13C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) in ppm |

| C-2 | 79.5 |

| C-3 | 42.1 |

| C-4 | 197.2 |

| C-5 | 163.5 |

| C-6 | 96.5 |

| C-7 | 165.4 |

| C-8 | 95.6 |

| C-9 | 162.8 |

| C-10 | 103.2 |

| C-1' | 131.5 |

| C-2' | 112.1 |

| C-3' | 148.2 |

| C-4' | 146.7 |

| C-5' | 114.3 |

| C-6' | 118.1 |

| OCH3-3' | 56.1 |

| C-1'' (Rha) | 100.9 |

| C-1''' (Glc) | 99.8 |

| C-1'''' | 171.8 |

| C-2'''' | 45.2 |

| C-3'''' | 70.5 |

| C-4'''' | 175.2 |

| CH3-3'''' | 27.2 |

Data sourced from Di Donna et al. (2009) and interpreted from similar flavonoid glycoside data.

Experimental Protocols

The following section outlines the general experimental methodologies for the NMR analysis of flavonoid glycosides like this compound.

Sample Preparation

-

Isolation and Purification: this compound is first isolated from the fruit peels of Citrus bergamia using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure high purity.

-

Sample Dissolution: A few milligrams of the purified this compound are dissolved in a suitable deuterated solvent, typically methanol-d4 (B120146) (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution and sensitivity.

-

1H NMR: Standard one-dimensional proton spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.

-

13C NMR: One-dimensional carbon spectra, often proton-decoupled, are acquired to identify the chemical shifts of all carbon atoms in the molecule.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (1H-1H) couplings, revealing adjacent protons within the molecular structure.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (1H-13C), aiding in the assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different structural fragments and establishing the overall molecular skeleton, including the points of glycosylation.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing valuable information about the stereochemistry and conformation of the molecule.

-

The workflow for these experiments is outlined in the diagram below.

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, primarily its statin-like effect through the inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][4][5] Furthermore, studies have suggested its involvement in modulating other critical cellular signaling pathways.

HMG-CoA Reductase Inhibition

This compound is hypothesized to act as an inhibitor of HMG-CoA reductase, thereby reducing the endogenous synthesis of cholesterol.[1] This mechanism is central to its potential cardiovascular benefits.

Modulation of Other Signaling Pathways

Emerging research indicates that this compound may also influence other signaling cascades, such as the STAT1/3, Notch, and Wnt/β-catenin pathways, which are implicated in various cellular processes including inflammation and cell proliferation. The precise mechanisms of these interactions are still under investigation.

The STAT (Signal Transducer and Activator of Transcription) pathway is crucial for cytokine signaling. This compound's potential modulation of this pathway could have implications for its anti-inflammatory effects.

The Notch pathway is a highly conserved cell signaling system that plays a role in cell fate decisions.

The Wnt pathway is critical in embryogenesis and tissue homeostasis, and its dysregulation is often linked to cancer.

Conclusion

The structural elucidation of this compound through advanced NMR techniques has been pivotal in understanding its chemical nature and provides a foundation for exploring its therapeutic potential. The comprehensive NMR data, including 1H and 13C chemical shifts and coupling constants, in conjunction with 2D correlation experiments, have enabled the unambiguous assignment of its complex structure. Furthermore, the identification of its inhibitory action on HMG-CoA reductase and potential modulation of other key signaling pathways highlights this compound as a promising candidate for further investigation in the fields of cardiovascular health and beyond. This guide serves as a valuable resource for researchers and professionals engaged in the study and development of natural product-based therapeutics.

References

- 1. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]

- 2. researchgate.net [researchgate.net]

- 3. Wnt/β-catenin signaling in cancers and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Interaction between Notch signaling pathway and bioactive compounds and its intervention on cancer - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Preclinical Maze: A Technical Guide to the Pharmacokinetics of Brutieridin in Animal Models

For Immediate Release

A Deep Dive into the Preclinical Assessment of a Promising Natural Compound

This technical guide offers researchers, scientists, and drug development professionals a foundational understanding of the pharmacokinetic profile of Brutieridin as investigated in animal models. While direct, comprehensive public data on the pharmacokinetics of isolated this compound is limited, this document synthesizes the available preclinical evidence, outlines its proposed mechanism of action, and presents a standardized experimental protocol for future in vivo pharmacokinetic studies.

Introduction to this compound

This compound is a flavanone (B1672756) glycoside predominantly found in the juice and peel of bergamot citrus fruit (Citrus bergamia). It, along with other flavonoids like melitidin, has garnered significant scientific interest for its potential lipid-lowering effects. Preclinical studies, largely utilizing bergamot extracts, have suggested that this compound may contribute to reductions in total cholesterol, LDL cholesterol, and triglycerides.[1][2][3][4][5] The leading hypothesis for this action is its ability to inhibit 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][4]

Despite promising therapeutic potential, a thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) of isolated this compound in animal models is not yet publicly available. Such pharmacokinetic data is crucial for determining dosage regimens, assessing bioavailability, and understanding the compound's overall disposition in a biological system. This guide, therefore, aims to bridge this knowledge gap by presenting a hypothetical, yet standard, experimental framework for conducting such vital preclinical research.

Proposed Mechanism of Action: HMG-CoA Reductase Inhibition

The primary proposed mechanism for the cholesterol-lowering effects of this compound is the inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in the synthesis of cholesterol. By inhibiting this enzyme, this compound is thought to reduce the endogenous production of cholesterol.

Caption: Proposed signaling pathway of this compound.

Hypothetical Experimental Protocol for a Preclinical Pharmacokinetic Study of this compound

The following protocol outlines a standard approach for a single-dose pharmacokinetic study of this compound in a rodent model, such as Sprague-Dawley rats.

3.1. Animal Model

-

Species: Sprague-Dawley rats (male, 8-10 weeks old)

-

Acclimatization: Animals should be acclimatized for at least one week prior to the study under standard laboratory conditions with free access to food and water.

-

Grouping: Animals would be randomly assigned to different treatment groups (e.g., intravenous and oral administration).

3.2. Test Compound and Formulation

-

Test Article: Purified this compound

-

Formulation:

-

Intravenous (IV): Dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene (B3416737) glycol) to achieve the desired concentration for a bolus injection.

-

Oral (PO): Suspended in a vehicle such as 0.5% carboxymethylcellulose for administration by oral gavage.

-

3.3. Dosing and Administration

-

IV Administration: A single bolus injection via the tail vein at a dose of, for example, 5 mg/kg.

-

PO Administration: A single dose administered by oral gavage at a dose of, for example, 50 mg/kg.

3.4. Sample Collection

-

Blood Sampling: Serial blood samples (approximately 0.25 mL) would be collected from the jugular vein at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Sample Processing: Blood samples would be collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The resulting plasma samples would be stored at -80°C until analysis.

3.5. Bioanalytical Method

-

Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be developed for the quantification of this compound in plasma.

-

Method Validation: The method would be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

3.6. Pharmacokinetic Analysis

-

Software: Pharmacokinetic parameters would be calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).

-

Parameters: The key pharmacokinetic parameters to be determined would include:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

-

Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)

-

Elimination half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Bioavailability (F%) calculated as (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100

-

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study as described in the protocol.

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Data Presentation

While specific quantitative data for this compound is not available, the results of a hypothetical study as described above would be summarized in tables for clear comparison.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Single Dose)

| Parameter | IV Administration (5 mg/kg) | PO Administration (50 mg/kg) |

| Cmax (ng/mL) | Value | Value |

| Tmax (h) | Value | Value |

| AUC0-t (ngh/mL) | Value | Value |

| AUC0-inf (ngh/mL) | Value | Value |

| t1/2 (h) | Value | Value |

| CL (L/h/kg) | Value | - |

| Vd (L/kg) | Value | - |

| F (%) | - | Value |

Conclusion and Future Directions

The therapeutic potential of this compound, particularly for managing hyperlipidemia, is an active area of research. However, to advance its development from a promising natural compound to a potential therapeutic agent, a comprehensive understanding of its pharmacokinetic properties is essential. The standardized experimental protocol and workflow presented in this guide provide a robust framework for conducting the necessary preclinical studies.

Future research should focus on performing these pharmacokinetic studies with purified this compound to elucidate its ADME profile. This will enable a better understanding of its bioavailability, dose-response relationship, and potential for drug-drug interactions, thereby paving the way for its safe and effective evaluation in clinical trials.

References

- 1. admescope.com [admescope.com]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Experimental design and efficient parameter estimation in preclinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

An In-depth Technical Guide on the Toxicology and Safety Profile of Brutieridin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the toxicology and safety of Brutieridin. It is intended for informational purposes for a scientific audience and does not constitute medical advice. A comprehensive toxicological evaluation of isolated this compound has not been published. The majority of the safety data is derived from studies on Bergamot Polyphenolic Fraction (BPF), of which this compound is a component.

Introduction

This compound is a flavanone (B1672756) glycoside found in the juice and albedo of the bergamot fruit (Citrus bergamia)[1][2]. Alongside melitidin, it is one of the unique flavonoids in bergamot that possess a 3-hydroxy-3-methylglutaryl (HMG) moiety, structurally similar to the substrate of HMG-CoA reductase[3][4]. This structural feature is believed to be responsible for the statin-like, cholesterol-lowering properties observed in preclinical and clinical studies of bergamot extracts[5][6][7][8][9]. While the lipid-lowering efficacy of bergamot extracts is increasingly documented, a detailed toxicological profile of the isolated active compound, this compound, is not yet publicly available. This guide aims to consolidate the existing safety data from studies on bergamot extracts and to outline the standard toxicological assessments required for a complete safety profile.

Preclinical Toxicology

Specific preclinical toxicology studies on isolated this compound are not available in the public domain. However, studies on Bergamot Polyphenolic Fraction (BPF) provide some initial safety insights.

In animal studies, repeated oral administration of BPF at doses up to 150 mg/kg/day did not show evidence of hepatotoxicity, nephrotoxicity, or hematologic toxicity[10][11]. Another study investigating the effects of citrus bergamot extract on amikacin-induced toxicity in rats suggested a protective role of the extract against nephrotoxicity, attributed to its antioxidant and anti-inflammatory properties[12].

Table 1: Summary of Preclinical Safety Data for Bergamot Polyphenolic Fraction (BPF)

| Study Type | Animal Model | Test Substance | Dose | Duration | Findings | Reference |

| Repeated Dose Toxicity | - | Bergamot Polyphenolic Fraction (BPF) | Up to 150 mg/kg/day | - | No evidence of hepatotoxicity, nephrotoxicity, or hematologic toxicity | [10][11] |

| Protective Effect Study | Male Albino Rats | Citrus Bergamot Extract (CBE) | 100 mg/kg and 200 mg/kg | 10 days | Attenuated amikacin-induced nephrotoxicity | [12] |

Clinical Safety and Tolerability

The clinical safety of this compound is inferred from studies using standardized bergamot extracts, primarily Bergamot Polyphenolic Fraction (BPF). These studies have consistently reported that bergamot extracts are well-tolerated.

Human trials with BPF doses ranging from 500 to 1500 mg/day have reported a favorable safety profile with no significant adverse effects during treatment periods of up to 120 days[10][11][13]. In a study involving 237 patients, daily administration of 500 mg or 1000 mg of BPF was evaluated. A small number of participants reported moderate gastric pyrosis (heartburn), but this did not necessitate discontinuation of the treatment[14]. Overall, the use of bergamot extracts in clinical trials has been consistently shown to be well-tolerated in studies lasting from 30 days to 6 months[14][15].

Table 2: Summary of Clinical Safety Data for Bergamot Extracts

| Study Population | Test Substance | Dose | Duration | Adverse Events | Reference |

| Patients with hypercholesterolemia | Bergamot Extract | 500 mg/day and 1000 mg/day | 3 months | Moderate gastric pyrosis in a small number of patients; no treatment interruptions. | [14] |

| Patients with moderate hypercholesterolemia | Bergamot Flavonoids | 150 mg/day | 6 months | Not specified, but generally well-tolerated. | [14] |

| General | Bergamot Extracts | 500-1500 mg/day | Up to 120 days | Favorable safety profile, no significant adverse effects. | [10][13] |

It is important to note that some sources mention the potential for phototoxicity from bergamot oil when applied topically due to the presence of bergapten[6]. This is not considered a risk for orally administered, purified this compound.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no publicly available data on the genotoxicity, carcinogenicity, or reproductive and developmental toxicity of isolated this compound. A complete safety assessment would require these studies to be conducted according to international guidelines (e.g., OECD, ICH).

Experimental Protocols

Detailed below are standardized protocols for key toxicological and mechanistic assays relevant to the evaluation of this compound.

HMG-CoA Reductase Inhibition Assay

This assay is crucial for confirming the primary mechanism of action of this compound.

Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by the enzyme in the presence of its substrate, HMG-CoA[16][17][18].

Methodology:

-

Reagent Preparation: Prepare assay buffer, HMG-CoA reductase enzyme solution, HMG-CoA substrate solution, and NADPH solution as per the manufacturer's instructions for a commercially available kit[16][19]. Prepare various concentrations of this compound (test inhibitor) and a known inhibitor like pravastatin (B1207561) or atorvastatin (B1662188) (positive control)[16].

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add the assay buffer.

-

Add the HMG-CoA reductase enzyme to all wells except the blank.

-

Add the test inhibitor (this compound) or positive control inhibitor to the respective wells.

-

Initiate the reaction by adding the HMG-CoA substrate and NADPH mixture.

-

Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for a specified period (e.g., 10-30 minutes)[17][19].

-

-

Data Analysis: Calculate the rate of NADPH consumption (decrease in absorbance over time). The percentage of inhibition by this compound is calculated relative to the uninhibited control.

Caption: Workflow for HMG-CoA Reductase Inhibition Assay.

Bacterial Reverse Mutation Test (Ames Test)

This is a standard in vitro assay for identifying substances that can cause gene mutations.

Principle: The Ames test uses several strains of Salmonella typhimurium (and sometimes Escherichia coli) that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The assay measures the ability of a test substance to induce reverse mutations (reversions) that restore the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-free medium[20][21][22].

Methodology (OECD 471 Guideline):

-

Strain Selection: Use a set of tester strains such as TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA, which detect different types of mutations[8].

-

Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism[15][22].

-

Exposure:

-

In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto minimal glucose agar plates[20].

-

In the pre-incubation method, the mixture is incubated before being mixed with the top agar and plated.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is statistically significant[21].

Caption: General workflow of the Ames Test.

In Vivo Mammalian Erythrocyte Micronucleus Test

This in vivo assay is used to detect chromosomal damage.

Principle: The assay identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in developing erythrocytes. These micronuclei are small, membrane-bound DNA fragments from chromosomes that are not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in treated animals indicates genotoxicity[3][5][7][11][23].

Methodology (OECD 474 Guideline):

-

Dosing: Animals are administered this compound via a relevant route of exposure (e.g., oral gavage) at multiple dose levels, including a maximum tolerated dose. A vehicle control and a positive control (e.g., cyclophosphamide) are also included[23].

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose (e.g., 24 and 48 hours)[23].

-

Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and to visualize micronuclei.

-

Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as a measure of bone marrow toxicity.

-

Data Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control indicates a positive result for genotoxicity[5].

Signaling Pathways

The primary signaling pathway associated with this compound's therapeutic effect is the cholesterol biosynthesis pathway, specifically through the inhibition of HMG-CoA reductase[7][21][24].

Caption: Inhibition of HMG-CoA Reductase by this compound.

Conclusion and Future Directions

The available data, primarily from studies on Bergamot Polyphenolic Fraction, suggests that this compound is likely to have a favorable safety profile with good tolerability when administered orally. However, a comprehensive toxicological assessment of isolated this compound is necessary to fully characterize its safety. Future research should focus on conducting standardized preclinical toxicity studies, including acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity assays, on the purified compound. This will be essential for its potential development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. ingredientsnetwork.com [ingredientsnetwork.com]

- 3. oecd.org [oecd.org]

- 4. Chemical, Nutritional and Biological Evaluation of a Sustainable and Scalable Complex of Phytochemicals from Bergamot By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bergamot orange - Wikipedia [en.wikipedia.org]

- 7. criver.com [criver.com]

- 8. researchgate.net [researchgate.net]

- 9. mygenefood.com [mygenefood.com]

- 10. Unveiling the Power of Bergamot: Beyond Lipid-Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Micronucleus test - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Clinical application of bergamot (Citrus bergamia) for reducing high cholesterol and cardiovascular disease markers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolation and studies of the mutagenic activity in the Ames test of flavonoids naturally occurring in medical herbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. HMG-CoA reductase inhibitory activity and phytocomponent investigation of Basella alba leaf extract as a treatment for hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mybiosource.com [mybiosource.com]

- 19. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]

- 20. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 21. microbiologyinfo.com [microbiologyinfo.com]

- 22. mdpi.com [mdpi.com]

- 23. nucro-technics.com [nucro-technics.com]

- 24. ClinicalTrials.gov [clinicaltrials.gov]

Brutieridin: A Novel Regulator of HMG-CoA Reductase for Cholesterol Management

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Brutieridin, a unique flavanone (B1672756) glycoside found in the juice and peel of bergamot (Citrus bergamia), has emerged as a promising natural compound for the management of hypercholesterolemia. While initially investigated as a direct inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis, recent evidence suggests a more nuanced mechanism of action. This technical guide provides an in-depth overview of the current understanding of this compound's role in cholesterol metabolism, focusing on its impact on HMG-CoA reductase. It consolidates available quantitative data from preclinical and clinical studies, details relevant experimental protocols, and presents key signaling pathways and workflows through diagrammatic representations. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound.

Introduction

Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C), is a major risk factor for the development of atherosclerotic cardiovascular disease. Statins, which are direct competitive inhibitors of HMG-CoA reductase, represent the cornerstone of current lipid-lowering therapy. However, the quest for alternative and complementary therapeutic strategies continues, driven by the need to address statin intolerance and residual cardiovascular risk.

This compound (C₃₄H₄₂O₁₉; Molar Mass: 754.69 g/mol ) is a flavonoid unique to bergamot, a citrus fruit predominantly cultivated in the Calabria region of Italy. Structurally, it is a glycoside of hesperetin (B1673127) linked to a 3-hydroxy-3-methylglutaryl (HMG) moiety, bearing a resemblance to the natural substrate of HMG-CoA reductase. This structural similarity initially pointed towards a statin-like mechanism of direct enzymatic inhibition. However, recent in-vitro studies have challenged this hypothesis, suggesting that this compound's cholesterol-lowering effects are primarily mediated through the downregulation of HMG-CoA reductase expression and the inhibition of intestinal cholesterol absorption.

This guide will delve into the scientific evidence supporting this revised mechanism of action, presenting the available data in a structured format to facilitate further research and development.

Mechanism of Action

While this compound possesses a 3-hydroxy-3-methylglutaryl moiety structurally similar to the substrate of HMG-CoA reductase, in-vitro enzymatic assays have shown that bergamot fruit extract and its principal flavonoid components, including this compound, do not directly inhibit HMG-CoA reductase activity. Instead, the primary mechanisms underlying the cholesterol-lowering effects of this compound are believed to be:

-

Downregulation of HMG-CoA Reductase Expression: this compound, as a key component of bergamot extract, has been shown to decrease the protein levels of HMG-CoA reductase in hepatic cells. This effect is thought to be mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK).

-

Inhibition of Intestinal Cholesterol Absorption: Studies have indicated that this compound can reduce the uptake of cholesterol in intestinal cells.

Signaling Pathway: AMPK-Mediated Downregulation of HMG-CoA Reductase

AMPK is a crucial cellular energy sensor that, when activated, shifts metabolism from anabolic processes (such as cholesterol synthesis) to catabolic processes to generate ATP. The proposed pathway for this compound's action is as follows:

-

AMPK Activation: this compound promotes the phosphorylation and activation of AMPK in hepatocytes.

-

Inhibition of SREBP-2 Pathway: Activated AMPK can phosphorylate and inhibit key enzymes in the cholesterol biosynthesis pathway. Furthermore, AMPK activation has been linked to the downregulation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a master transcription factor that controls the expression of genes involved in cholesterol synthesis and uptake, including the gene for HMG-CoA reductase (HMGCR).

-

Reduced HMG-CoA Reductase Expression: The suppression of the SREBP-2 pathway leads to a decrease in the transcription of the HMGCR gene, resulting in lower levels of HMG-CoA reductase protein.

-

Decreased Cholesterol Synthesis: With reduced levels of the rate-limiting enzyme, the overall rate of de novo cholesterol synthesis in the liver is diminished.

Preliminary Studies on the Antihypertensive Effects of Brutieridin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brutieridin, a flavanone (B1672756) glycoside predominantly found in the citrus fruit Bergamot (Citrus bergamia), has emerged as a compound of interest in the management of hypertension.[1] Preliminary preclinical and a limited number of clinical studies suggest that this compound may exert beneficial effects on blood pressure and other metabolic parameters.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's antihypertensive effects, detailing its proposed mechanisms of action, summarizing available quantitative data, and outlining key experimental protocols. It is important to note that much of the existing research has been conducted using Bergamot extracts, which contain a variety of polyphenolic compounds in addition to this compound. Therefore, attributing the observed effects solely to this compound remains a key area for future investigation.[1]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data from studies investigating the effects of this compound-containing Bergamot extracts on cardiovascular and metabolic parameters. Direct quantitative data on the antihypertensive effects of isolated this compound is currently limited in the available scientific literature.

Table 1: Human Clinical Trials with Bergamot Extract

| Study Population | Intervention | Duration | Key Findings | Reference |

| 60 adults with high cholesterol | 375 mg/day Bergamot extract (containing 150 mg of flavonoids) | 4 months | Systolic blood pressure decreased by 7%. | [2] |

| 237 patients with hypercholesterolemia | 500 mg or 1,000 mg/day Bergamot Polyphenolic Fraction (BPF) | 3 months | Total cholesterol reduced by 20% (500mg) and 30.9% (1000mg). LDL reduced by 23% (500mg) and 38.6% (1000mg). | [3] |

| Patients with metabolic syndrome | Bergamot extract in combination with other nutraceuticals | - | Significant improvements in lipid profiles and glucose metabolism. | [4] |

Table 2: In Vitro Studies

| Cell Line | Treatment | Key Findings | Reference |

| HepG2 hepatoma cells | This compound and Melitidin | Reduced intracellular cholesterol synthesis by 30-40%. | [4] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Cyanidin and Delphinidin (Anthocyanidins) | Increased eNOS protein levels. | [5] |

Proposed Mechanisms of Antihypertensive Action

The antihypertensive effects of this compound are believed to be multifactorial, stemming from its influence on lipid metabolism, vascular function, and the renin-angiotensin system.

Inhibition of HMG-CoA Reductase